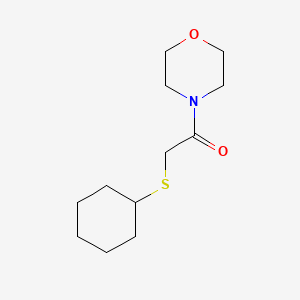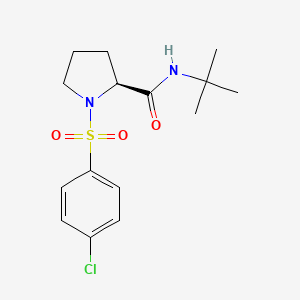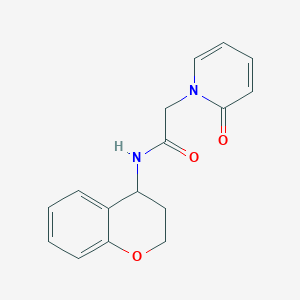![molecular formula C15H12F2N4OS B7468278 5-[[2-(Difluoromethoxy)phenyl]methylsulfanyl]-1-phenyltetrazole](/img/structure/B7468278.png)
5-[[2-(Difluoromethoxy)phenyl]methylsulfanyl]-1-phenyltetrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-[[2-(Difluoromethoxy)phenyl]methylsulfanyl]-1-phenyltetrazole, commonly known as DMTFPT, is a tetrazole-based compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. DMTFPT is a potent inhibitor of a specific class of enzymes known as protein tyrosine phosphatases (PTPs), which play a crucial role in regulating various cellular processes such as cell proliferation, differentiation, and apoptosis.
Mechanism of Action
DMTFPT acts as a competitive inhibitor of 5-[[2-(Difluoromethoxy)phenyl]methylsulfanyl]-1-phenyltetrazole by binding to the active site of these enzymes and preventing the dephosphorylation of specific tyrosine residues on target proteins. This leads to the activation of various signaling pathways that regulate cellular processes such as cell proliferation, differentiation, and apoptosis.
Biochemical and Physiological Effects:
DMTFPT has been shown to have a wide range of biochemical and physiological effects, including the inhibition of cancer cell growth and migration, improvement of insulin sensitivity, modulation of immune cell function, and regulation of various signaling pathways that play a crucial role in the regulation of cellular processes.
Advantages and Limitations for Lab Experiments
One of the major advantages of DMTFPT is its high potency and selectivity towards 5-[[2-(Difluoromethoxy)phenyl]methylsulfanyl]-1-phenyltetrazole, making it a valuable tool for studying the role of these enzymes in various cellular processes. However, one of the major limitations of DMTFPT is its low solubility in water, which can make it difficult to use in certain experimental setups. In addition, the multi-step synthesis method of DMTFPT can also be a limiting factor for its widespread use in research.
Future Directions
Despite its potential therapeutic applications, there is still much to be learned about the mechanism of action and potential side effects of DMTFPT. Future research should focus on identifying the specific 5-[[2-(Difluoromethoxy)phenyl]methylsulfanyl]-1-phenyltetrazole that are inhibited by DMTFPT and their downstream targets, as well as investigating the potential side effects of long-term DMTFPT usage. Furthermore, the development of more efficient synthesis methods and the optimization of DMTFPT's pharmacokinetic properties could also lead to its wider application in the field of medicinal chemistry.
Synthesis Methods
DMTFPT can be synthesized using a multi-step procedure that involves the reaction of 2-(difluoromethoxy)benzyl bromide with sodium sulfide to obtain 2-(difluoromethoxy)benzyl thiol. This intermediate product is then reacted with phenyl isocyanate to obtain the corresponding thiourea, which is further reacted with sodium azide to obtain DMTFPT. The overall yield of this synthesis method is around 30%.
Scientific Research Applications
DMTFPT has been extensively studied for its potential therapeutic applications in various diseases such as cancer, diabetes, and autoimmune disorders. The inhibition of 5-[[2-(Difluoromethoxy)phenyl]methylsulfanyl]-1-phenyltetrazole by DMTFPT has been shown to lead to the suppression of cancer cell growth and migration, making it a promising candidate for cancer therapy. In addition, DMTFPT has also been shown to improve insulin sensitivity and reduce blood glucose levels in diabetic animal models, indicating its potential application in the treatment of diabetes. Furthermore, DMTFPT has been shown to modulate the immune response by inhibiting the activity of certain 5-[[2-(Difluoromethoxy)phenyl]methylsulfanyl]-1-phenyltetrazole that are involved in the regulation of immune cell function, making it a potential candidate for the treatment of autoimmune disorders.
properties
IUPAC Name |
5-[[2-(difluoromethoxy)phenyl]methylsulfanyl]-1-phenyltetrazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12F2N4OS/c16-14(17)22-13-9-5-4-6-11(13)10-23-15-18-19-20-21(15)12-7-2-1-3-8-12/h1-9,14H,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKSQJLDBLPJANZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=NN=N2)SCC3=CC=CC=C3OC(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12F2N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-[[2-(Difluoromethoxy)phenyl]methylsulfanyl]-1-phenyltetrazole | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-methyl-2-[(4-phenyl-3,6-dihydro-2H-pyridin-1-yl)methyl]-1,2,4-triazole-3-thione](/img/structure/B7468197.png)

![2-[(2,5-Dichlorophenoxy)methyl]morpholine](/img/structure/B7468211.png)


![(3,6-Dimethyl-[1,2]oxazolo[5,4-b]pyridin-4-yl)-(3,5-dimethylpiperidin-1-yl)methanone](/img/structure/B7468238.png)

![3-[(2-Methylpiperidin-1-yl)methyl]-1,3-diazaspiro[4.5]decane-2,4-dione](/img/structure/B7468248.png)

![2,4-Dimethyl-6-[4-(2-methylbutan-2-yl)phenoxy]-1,2,4-triazine-3,5-dione](/img/structure/B7468271.png)

![3-[1-(2-fluorophenyl)ethyl]-4-methylidene-1H-quinazolin-2-one](/img/structure/B7468284.png)
![4-[4-(2-Methylphenyl)-5-methylsulfanyl-1,2,4-triazol-3-yl]pyridine](/img/structure/B7468285.png)
